3-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized . The synthesis process involves the use of elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is confirmed using techniques like elemental microanalysis, FTIR, and 1H NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using techniques like elemental microanalysis, FTIR, and 1H NMR .科学的研究の応用
Antibacterial and Antimicrobial Applications
- The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for use as antibacterial agents. Compounds with a similar structural motif have been found to exhibit high antibacterial activity, highlighting the potential of sulfonamide derivatives in the development of new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
- Further research into heterocycles based on pyrazole sulfonamide derivatives has revealed compounds with significant antimicrobial properties. These findings suggest that modifications to the pyrazole sulfonamide backbone, similar to the structure of interest, could yield potent antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis of Heterocyclic Compounds
- Research into the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety has been conducted. These compounds, synthesized from precursors with structural elements similar to 3-Methyl-6-((1-((1,3,5-Trimethyl-1H-Pyrazol-4-yl)Sulfonyl)Piperidin-3-yl)Oxy)Pyridazine, have shown antimicrobial activity, emphasizing the versatility of sulfonyl-containing heterocycles in medicinal chemistry (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Potential Anticancer and Antiulcer Agents
- The exploration of heterocyclic compounds as potential anticancer agents has led to the development of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, demonstrating the therapeutic potential of complex heterocycles in oncology (Temple, Rose, Comber, & Rener, 1987).
- Studies on substituted imidazo[1,2-a]pyridines and related compounds have identified analogues with gastric antisecretory and cytoprotective properties, suitable for antiulcer therapy. This underscores the importance of heterocyclic chemistry in the discovery of new therapeutic agents (Kaminski et al., 1987).
作用機序
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by binding to the active site of Lm-PTR1 , a protein in Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
The compound has shown potent in vitro antipromastigote activity and in vivo antimalarial activity , suggesting that it has good bioavailability.
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .
将来の方向性
特性
IUPAC Name |
3-methyl-6-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11-7-8-15(18-17-11)24-14-6-5-9-21(10-14)25(22,23)16-12(2)19-20(4)13(16)3/h7-8,14H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIQYXHDNNTAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=C(N(N=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。